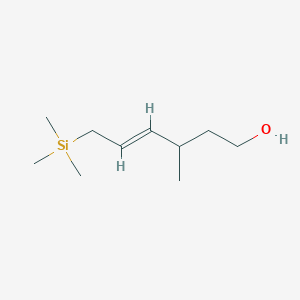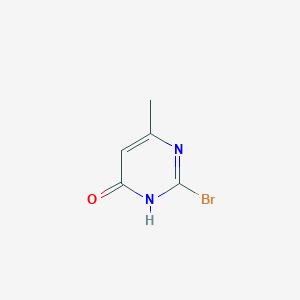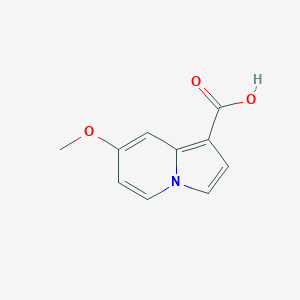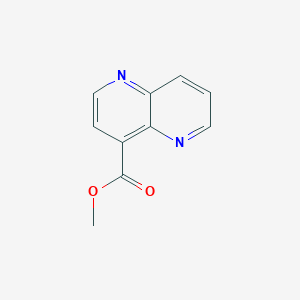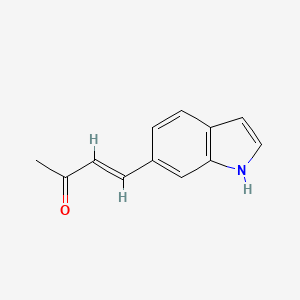
4-(1H-Indol-6-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Indol-6-yl)but-3-en-2-one is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety attached to a butenone chain, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-6-yl)but-3-en-2-one typically involves the reaction of indole derivatives with appropriate butenone precursors. One common method is the condensation reaction between indole-6-carboxaldehyde and a suitable butenone under acidic or basic conditions. The reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, and it often requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
4-(1H-Indol-6-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
4-(1H-Indol-6-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-(1H-Indol-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 4-(1H-Indol-3-yl)but-3-en-2-one
- 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one
- 4-(1H-Indol-3-yl)butan-2-one
Uniqueness
4-(1H-Indol-6-yl)but-3-en-2-one is unique due to the position of the indole attachment at the 6-position, which can influence its reactivity and biological activity compared to other indole derivatives. This structural variation can lead to different interactions with biological targets and distinct chemical properties.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
(E)-4-(1H-indol-6-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H11NO/c1-9(14)2-3-10-4-5-11-6-7-13-12(11)8-10/h2-8,13H,1H3/b3-2+ |
InChIキー |
HCEGIXNDCJEVTE-NSCUHMNNSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)C=CN2 |
正規SMILES |
CC(=O)C=CC1=CC2=C(C=C1)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)

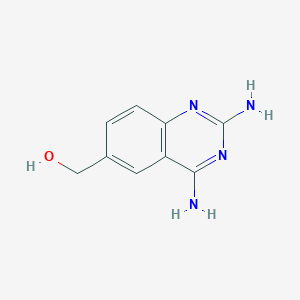
![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)

